2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety linked to a thiazole ring via an acetamide bridge, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, which are then coupled through an acetamide linkage. Key steps include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Thiazole Intermediate: This involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
Coupling Reaction: The indole and thiazole intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis with precise control over reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of alkylated indole and thiazole derivatives.
Scientific Research Applications
2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Heparinoid Compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness
2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]ACETAMIDE stands out due to its unique combination of indole and thiazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20N4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-27-12-11-25-10-8-15-18(25)6-4-7-19(15)28-13-20(26)24-21-23-17(14-29-21)16-5-2-3-9-22-16/h2-10,14H,11-13H2,1H3,(H,23,24,26) |
InChI Key |
FZWRJKCKPNMQEU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
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